2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Overview
Description
2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is also known by its CAS number 122001-78-9 .
Synthesis Analysis
The synthesis of this compound can be achieved from Ethyl 2-oxocyclopentylacetate .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The melting point of this compound is 197-199 °C. It has a predicted density of 1.43±0.1 g/cm3. The compound should be stored in a dry, sealed environment, preferably in a freezer under -20°C .Scientific Research Applications
Histamine H3 Receptor Antagonists
2,5,6,7-Tetrahydrocyclopenta[d]pyridazin-1-one, a related compound to 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, has been synthesized and identified as a potent histamine H3 receptor antagonist. It exhibits high affinity at both rat and human H3 receptors and shows strong antagonist and full inverse agonist activity in functional assays, indicating potential for therapeutic applications in conditions influenced by histamine H3 receptors (Tao et al., 2011).
Electrophilic Substitution Reactions
Studies on 2-Methyl-2H-cyclopenta[d]pyridazine, a structurally similar compound, have provided insights into the reactive positions for electrophilic substitution in related heterocycles. These findings are significant for understanding the chemical behavior of this compound in synthetic applications (Ammon et al., 1970).
Synthesis of Bicyclic and Tricyclic Derivatives
Bicyclic and tricyclic pyridazin-3-ones have been synthesized using compounds related to this compound. These compounds are prepared via a one-pot procedure, demonstrating the utility of this chemical structure in synthesizing complex molecular architectures (Suzuki et al., 2002).
Anticancer Agent Synthesis
A study on polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, closely related to this compound, demonstrated their synthesis and evaluation as potential anticancer agents. Some of these compounds showed significant antiproliferative activity against breast cancer cell lines, highlighting the potential of this class of compounds in cancer research (Al‐Tel, 2010).
Anxiolytics Development
Research on 2-aryl-2,5,6,7-tetrahydro-3H-thieno[2′,3′:6,7]cyclohepta[1,2-c]pyridazin-3-ones, which are structurally similar to this compound, has shown their high affinity for benzodiazepine receptors. This suggests their potential use as anxiolytic agents, providing a basis for the development of new therapeutic compounds in this area (Tanaka et al., 1997).
Nucleobase Substitute in DNA
A study on 5,6,7,8-tetrahydro derivatives of 3-phenylpyrimido[4,5-c]pyridazin-7-one, which are related to this compound, explored their use as dC mimics in DNA duplexes. This research contributes to the understanding of how such compounds can be integrated into DNA structures, possibly offering new avenues for genetic research and biotechnology applications (Mei et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLVYABRXDPPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409432 | |
Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122001-78-9 | |
Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.